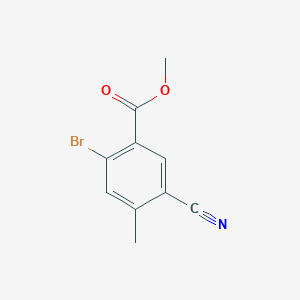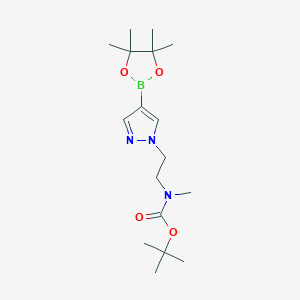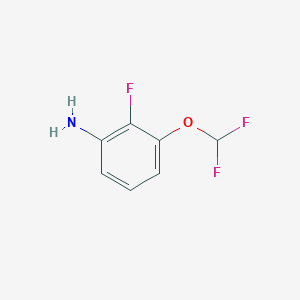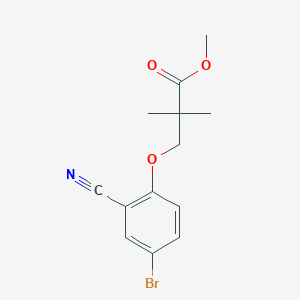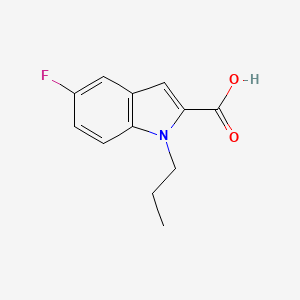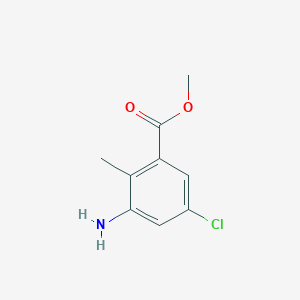![molecular formula C12H22N2O2 B1403437 (3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester CAS No. 1419101-01-1](/img/structure/B1403437.png)
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester
Descripción general
Descripción
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester (hereafter referred to as 3ABH-MCA-TBE) is an organic compound with a variety of applications in pharmaceuticals, biochemistry, and other scientific fields. It is primarily used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a catalyst in the production of other compounds. 3ABH-MCA-TBE has also been studied for its potential therapeutic uses and its mechanism of action in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Antitumor Activity
This compound has been evaluated for its potential as an antitumor agent . Studies have shown that it exhibits antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa), as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cells . The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM across all tested cell lines.
Cell Cycle Arrest and Apoptosis Induction
The compound has a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stages. There is an accumulation of cells in the SubG1 phase, which is indicative of apoptosis induction . This suggests that the compound can trigger programmed cell death in cancer cells, a desirable feature for anticancer drugs.
Actin Cytoskeleton Disruption
Confocal microscopy studies have revealed that treatment with this compound leads to the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells . This disruption of the actin cytoskeleton is critical for inhibiting cancer cell migration and invasion.
Reduction of Membrane Protrusions
The number of HeLa cells with filopodium-like membrane protrusions, which are involved in cell motility and cancer metastasis, was significantly reduced from 91% in control cells to 35% after treatment with the most active compounds . This indicates the compound’s potential to inhibit metastatic progression in cancer.
Heterocyclic Compound Synthesis
The compound is a key intermediate in the synthesis of a series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks . These heterocyclic compounds have diverse biological activities and potential pharmaceutical applications.
Propiedades
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-ylmethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)8-12-5-9(12)6-13-7-12/h9,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMUPBISLYTFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC12CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)


![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
